

2,3-Diphenylquinoxaline-6-carboxylic acid chemical structure

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Compound of Interest

Compound Name: 2,3-Diphenylquinoxaline-6-carboxylic acid

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An In-Depth Technical Guide to 2,3-Diphenylquinoxaline-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline scaffolds represent a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.^{[1][2]} Their unique physicochemical and biological properties make them privileged structures in the design of novel therapeutic agents and functional organic materials.^{[3][4]} This guide provides a comprehensive technical overview of a key derivative, **2,3-Diphenylquinoxaline-6-carboxylic acid**. We will delve into its molecular structure, detailed synthesis protocols based on the classical Hinsberg condensation, robust analytical characterization techniques, and its current and potential applications. This document serves as a foundational resource for scientific professionals engaged in the research and development of quinoxaline-based compounds.

Molecular Structure and Physicochemical Properties

The structural foundation of **2,3-Diphenylquinoxaline-6-carboxylic acid** consists of a fused benzene and pyrazine ring, forming the quinoxaline core. This core is substituted with two phenyl groups at the 2 and 3 positions and a carboxylic acid group at the 6 position. This

specific arrangement of functional groups dictates its chemical reactivity and potential for further modification.

Caption: Chemical structure of **2,3-Diphenylquinoxaline-6-carboxylic acid**.

Nomenclature and Chemical Identifiers

- IUPAC Name: **2,3-diphenylquinoxaline-6-carboxylic acid**[\[5\]](#)
- CAS Number: 32387-96-5[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Molecular Formula: C₂₁H₁₄N₂O₂[\[5\]](#)[\[6\]](#)[\[8\]](#)
- Molecular Weight: 326.35 g/mol [\[6\]](#)[\[8\]](#)[\[9\]](#)

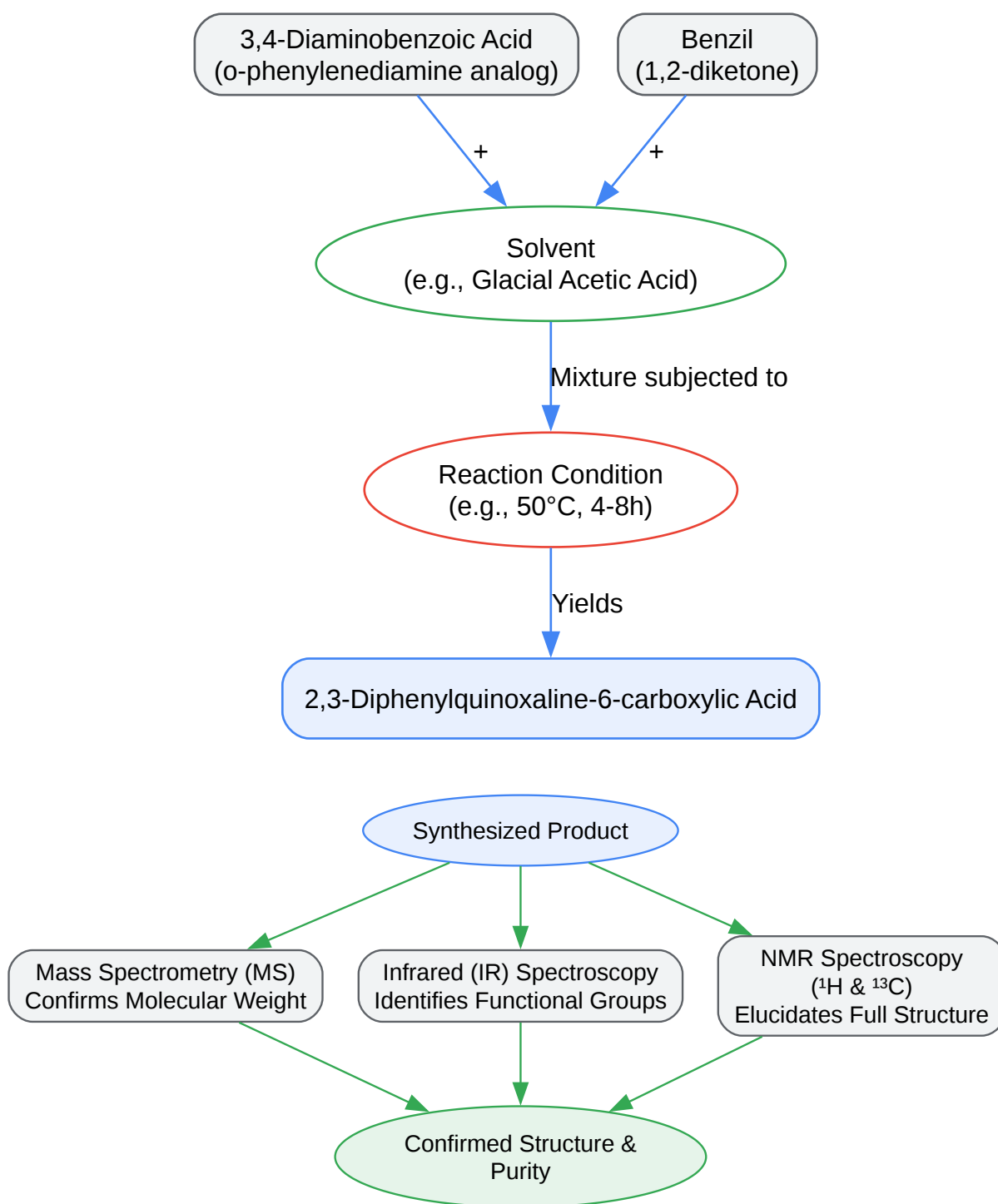
Physicochemical Data Summary

The following table summarizes key computed physicochemical properties which are crucial for predicting the compound's behavior in biological and chemical systems, such as solubility and membrane permeability.

Property	Value	Source
logP	4.59	[8]
Polar Surface Area	63.1 Å ²	[5] [8]
Hydrogen Bond Donors	1	[8]
Hydrogen Bond Acceptors	4	[5]
SMILES	<chem>C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)O)N=C2C4=CC=CC=C4</chem>	[5]
InChIKey	LFWGZXMTCUOPFI-UHFFFAOYSA-N	[5]

Synthesis Methodology

The most established and widely cited method for synthesizing the quinoxaline scaffold is the Hinsberg quinoxaline synthesis.[1] This pathway involves the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound.[2] For the specific synthesis of **2,3-Diphenylquinoxaline-6-carboxylic acid**, the precursors are 3,4-diaminobenzoic acid and benzil (a 1,2-diketone).



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- To cite this document: BenchChem. [2,3-Diphenylquinoxaline-6-carboxylic acid chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b014975#2-3-diphenylquinoxaline-6-carboxylic-acid-chemical-structure]

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